![molecular formula C21H21N3O3S B2698550 N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 895111-75-8](/img/structure/B2698550.png)
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
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Overview
Description
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrazinone family of compounds and has been extensively studied for its biological and physiological effects.
Mechanism Of Action
The mechanism of action of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide involves the inhibition of various enzymes and signaling pathways involved in the pathogenesis of various diseases. This compound has been shown to inhibit the activity of various kinases and phosphatases, thereby reducing the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and modulate neurotransmitter release in the brain.
Advantages And Limitations For Lab Experiments
One of the major advantages of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is its high potency and selectivity towards various enzymes and signaling pathways. This compound has also shown good bioavailability and pharmacokinetic properties. However, one of the major limitations of this compound is its low solubility in water, which can pose challenges in its formulation and delivery.
Future Directions
There are several future directions for the research on N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide. One of the major areas of research is the development of more potent and selective analogs of this compound. Another area of research is the identification of new targets and signaling pathways that can be modulated by this compound. Additionally, the development of new delivery systems and formulations for this compound can also be an area of future research.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide involves the reaction of 4-(4-methoxyphenyl)-3-oxopyrazin-2-yl) thioacetic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various chromatographic techniques.
Scientific Research Applications
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-15-6-4-5-7-18(15)23-19(25)14-28-20-21(26)24(13-12-22-20)16-8-10-17(27-2)11-9-16/h4-13H,3,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMFIBYPQNSPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
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